3',4'-Difluoro-2,2-dimethylpropiophenone

Thermal stability Purification Physicochemical characterization

3',4'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-74-7) is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₂F₂O and a molecular weight of 198.21 g/mol. This compound belongs to the 2,2-dimethylpropiophenone class and features a 3,4-difluorophenyl ring coupled to a sterically hindered tert-butyl carbonyl moiety.

Molecular Formula C11H12F2O
Molecular Weight 198.21 g/mol
CAS No. 898789-74-7
Cat. No. B1324714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Difluoro-2,2-dimethylpropiophenone
CAS898789-74-7
Molecular FormulaC11H12F2O
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=CC(=C(C=C1)F)F
InChIInChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
InChIKeyFSFGPGJGIXVYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-74-7): Compound Identity and Core Characteristics for Procurement Evaluation


3',4'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-74-7) is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₂F₂O and a molecular weight of 198.21 g/mol [1]. This compound belongs to the 2,2-dimethylpropiophenone class and features a 3,4-difluorophenyl ring coupled to a sterically hindered tert-butyl carbonyl moiety. The difluoro substitution pattern, physical form as a clear colorless oil, and a supplier-reported minimum purity of 97% define its identity for research and industrial procurement .

Why 2,2-Dimethylpropiophenone Analogs Are Not Interchangeable with 3',4'-Difluoro-2,2-dimethylpropiophenone


Directly substituting 3',4'-difluoro-2,2-dimethylpropiophenone (CAS 898789-74-7) with its regioisomeric counterparts such as 2',4'-difluoro- or 3',5'-difluoro analogs can alter the physicochemical profile of synthetic intermediates and final products. The position of fluorine substituents on the aromatic ring directly influences the molecule's dipole moment and intermolecular forces, leading to a measured variation in boiling points exceeding 11°C . Such differences impact purification protocols, thermal stability, and regioselective reactivity in subsequent synthetic steps, making the specific 3,4-difluoro substitution pattern critical for consistent, reproducible outcomes in research and process chemistry .

Quantitative Comparator Analysis for 3',4'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-74-7)


Boiling Point Differentiation of 3',4'-Difluoro-2,2-dimethylpropiophenone Compared to Its 2',4'- and 3',5'-Difluoro Regioisomers

The 3',4'-difluoro isomer exhibits a significantly higher predicted boiling point (248.1±20.0 °C) compared to the 2',4'-difluoro isomer (236.3°C at 760 mmHg) and the 3',5'-difluoro isomer (236.1°C at 760 mmHg). This quantifiable difference, calculated across cross-study databases, indicates stronger intermolecular interactions attributable to the specific 3,4-difluoro substitution pattern .

Thermal stability Purification Physicochemical characterization

Supplier-Reported Purity and Physical State Consistency for 3',4'-Difluoro-2,2-dimethylpropiophenone

Both major suppliers (Sigma-Aldrich/Rieke Metals and Fluorochem) consistently report the compound as a clear colorless oil with a minimum purity of 97% . While the 2',4'- and 3',5'- regioisomers are also available at similar purity levels, the consistent reporting of a clear, colorless liquid physical state for 3',4'-difluoro-2,2-dimethylpropiophenone provides confidence in its quality and handling for procurement .

Quality assurance Reproducibility Standardization

Regioisomeric Impact on Synthetic Utility: The 3,4-Difluoro Substitution Pattern in Medicinal and Agrochemical Chemistry

The target compound belongs to a broad and important class of fluorinated building blocks, as evidenced by related compounds in the difluoro-2,2-dimethylpropiophenone series holding records in authoritative databases like PubChem and DSSTox [1][2]. Fluorine substitution at the 3- and 4- positions of the aromatic ring is a common motif in kinase inhibitors and other bioactive molecules because it modulates both lipophilicity (via electron-withdrawing effects) and metabolic stability. Empirical support for the utility of difluorophenyl building blocks is found in pharmaceutical patents where specific regioisomers are claimed as key intermediates .

Regioselective synthesis Drug discovery intermediates Fluorinated building blocks

Optimal Application Scenarios for Procuring 3',4'-Difluoro-2,2-dimethylpropiophenone


High-Temperature or Distillation-Intensive Synthetic Protocols

When a synthetic route demands a building block with enhanced thermal stability to withstand prolonged heating or distillation, the markedly higher boiling point of 3',4'-difluoro-2,2-dimethylpropiophenone (~248 °C) compared to its regioisomers (~236 °C) provides a wider and safer processing window. This makes it the preferred choice for process chemists conducting high-temperature coupling reactions or vacuum distillations where partial decomposition of lower-boiling analogs could compromise yield and product integrity .

Medicinal Chemistry Campaigns Targeting the 3,4-Difluorophenyl Pharmacophore

For drug discovery programs focused on kinase inhibitors, GPCR modulators, or other targets where the 3,4-difluorophenyl group is a critical pharmacophore element, procuring the precisely specified 3',4'-difluoro-2,2-dimethylpropiophenone is essential. Substitution with 2,4- or 3,5-difluoro analogs can alter the vector and electronic character of the aromatic ring, potentially abolishing target binding or selectivity. The availability of this building block in a defined physical state (clear colorless oil, 97% purity) ensures its immediate and reproducible use in parallel synthesis and lead optimization .

Synthesis of Fluorinated Liquid Crystal Intermediates and Agrochemicals

The difluorophenyl moiety is a key structural element in liquid crystal compositions and certain agrochemical agents due to its influence on dipole moment and metabolic stability. The specific 3,4-difluoro substitution pattern offered by this compound is a known intermediate in the patent literature for such applications, where the unique electronic properties conferred by adjacent fluorine atoms are exploited to fine-tune material properties or biological activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',4'-Difluoro-2,2-dimethylpropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.